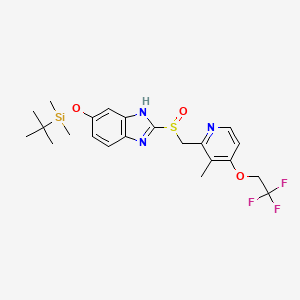

5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole

Description

Historical Context and Development

The development of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole emerged from the intersection of two important areas in pharmaceutical chemistry: the study of lansoprazole metabolism and the advancement of silyl protecting group chemistry. Lansoprazole, a benzimidazole derivative with antisecretory and antiulcer activities, has been extensively studied since its clinical introduction. The compound inhibits acid pump activity at the final stage of the enzyme process, thereby reducing acid secretion of parietal cells. As researchers sought to better understand lansoprazole's metabolic fate, the need for stable, analytically tractable derivatives of its metabolites became apparent.

The incorporation of tert-butyldimethylsilyl protecting groups into pharmaceutical research represents a broader historical trend toward sophisticated chemical modification techniques. These silyl derivatives have proven particularly valuable in analytical chemistry applications, where they enhance volatility and stability of hydroxylated compounds. The specific application to lansoprazole metabolites reflects the pharmaceutical industry's growing emphasis on comprehensive metabolite profiling and the development of robust analytical methods for drug metabolism studies.

The synthesis and characterization of silylated derivatives gained prominence as analytical techniques such as gas chromatography-mass spectrometry became more sophisticated. The ability to derivatize hydroxylated metabolites with silyl groups opened new possibilities for sensitive detection and quantification, particularly in complex biological matrices where underivatized compounds might prove challenging to analyze.

Position in Lansoprazole Metabolite Research

5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole occupies a central position within the broader context of lansoprazole metabolite research. Lansoprazole undergoes extensive metabolism following oral administration, being predominantly metabolized in the liver by cytochrome P450 enzymes CYP3A4 and CYP2C19. The resulting major metabolites include 5-hydroxy lansoprazole and the sulfone derivative of lansoprazole. Within this metabolic landscape, 5-hydroxylansoprazole represents one of the primary biotransformation products, making its silylated derivative particularly valuable for research purposes.

The development of analytical methods for lansoprazole and its metabolites has been a subject of extensive research. High-performance liquid chromatographic methods have been developed for simultaneous determination of lansoprazole and its metabolites in human plasma. Additionally, highly sensitive liquid chromatography coupled with tandem mass spectrometric methods have been validated for simultaneous determination of lansoprazole and its metabolites, including 5-hydroxy lansoprazole. These analytical advances have highlighted the importance of having stable, well-characterized derivative compounds for method development and validation.

The silylated derivative serves multiple functions within metabolite research frameworks. It provides a means to stabilize the hydroxyl functionality of 5-hydroxylansoprazole, preventing degradation during analytical procedures and storage. Furthermore, the tert-butyldimethylsilyl group enhances the compound's volatility, making it particularly suitable for gas chromatographic analyses where the parent hydroxylated compound might prove problematic.

Significance in Pharmaceutical Chemistry

The significance of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole in pharmaceutical chemistry extends beyond its role as a simple analytical intermediate. This compound exemplifies the sophisticated approach modern pharmaceutical chemistry takes toward understanding drug metabolism and developing analytical methodologies. The use of silyl protecting groups in pharmaceutical applications represents a convergence of synthetic organic chemistry principles with practical analytical needs.

Silylation reactions, particularly those involving tert-butyldimethylsilyl groups, have become increasingly important in pharmaceutical analysis due to their ability to improve the analytical properties of polar compounds. The formation of stable tert-butyldimethylsilyl derivatives greatly increases volatility and improves detectability in gas chromatography and mass spectrometry applications. This enhancement is particularly valuable when dealing with hydroxylated metabolites, which often present analytical challenges due to their polar nature and tendency toward thermal degradation.

The pharmaceutical industry's emphasis on comprehensive metabolite profiling has driven the development of increasingly sophisticated derivatization strategies. 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole represents an example of how chemical modification can transform a challenging analytical target into a more tractable compound suitable for routine analysis. This approach has broader implications for pharmaceutical chemistry, demonstrating how synthetic chemistry principles can be applied to solve practical analytical problems.

The compound's development also reflects the pharmaceutical industry's commitment to understanding drug metabolism pathways in detail. By creating stable, analytically suitable derivatives of key metabolites, researchers can more accurately quantify metabolite levels, study metabolic kinetics, and develop more comprehensive understanding of drug biotransformation processes.

Relationship to 5-Hydroxylansoprazole and Parent Compound

The relationship between 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole and its parent compounds represents a carefully designed chemical modification strategy. 5-Hydroxylansoprazole, with the molecular formula C16H14F3N3O3S and molecular weight of 385.4 g/mol, serves as a known human metabolite of lansoprazole. This metabolite is found in kidney and liver tissues and is localized extracellularly. The hydroxylation occurs as part of the normal metabolic processing of lansoprazole by hepatic cytochrome P450 enzymes.

The transformation from 5-hydroxylansoprazole to its silylated derivative involves the selective protection of the hydroxyl group with a tert-butyldimethylsilyl moiety. This modification fundamentally alters the compound's physical and chemical properties while preserving the core structural features that define its relationship to the parent lansoprazole molecule. The silyl protecting group is bulky and hydrophobic, contrasting sharply with the small, polar hydroxyl group it replaces.

This structural modification has profound implications for the compound's behavior in analytical systems. While 5-hydroxylansoprazole may present challenges in gas chromatographic analysis due to its polar hydroxyl group and potential for thermal degradation, the silylated derivative exhibits enhanced thermal stability and volatility. The tert-butyldimethylsilyl group effectively masks the polar hydroxyl functionality, creating a compound that behaves more like a typical organic molecule in analytical systems.

The relationship extends beyond simple chemical modification to encompass functional considerations. The silylated derivative serves as a chemical proxy for the natural metabolite, enabling researchers to study metabolite behavior under conditions where the native compound might prove unstable or analytically challenging. This relationship has proven particularly valuable in developing analytical methods and conducting metabolite research.

Role in Metabolic Pathway Elucidation

5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole plays a crucial role in metabolic pathway elucidation by serving as a stable, analytically tractable representative of a key lansoprazole metabolite. The compound's utility in this context stems from its ability to provide accurate analytical data while avoiding the complications associated with analyzing the native hydroxylated metabolite directly. This capability has proven essential for developing comprehensive understanding of lansoprazole biotransformation pathways.

Metabolic pathway studies require precise quantification of metabolite levels across various time points and biological matrices. The stability and analytical advantages provided by the silylated derivative enable researchers to conduct more accurate and reproducible studies of lansoprazole metabolism. The compound's enhanced volatility and stability make it particularly suitable for gas chromatography-mass spectrometry analyses, which often provide superior sensitivity and specificity compared to other analytical approaches.

The role of this derivative in pathway elucidation extends to its use in method development and validation studies. Researchers developing new analytical methods for lansoprazole metabolite detection often use the silylated derivative as a reference standard, enabling them to optimize analytical conditions and validate method performance. This application has proven particularly valuable in developing methods for analyzing complex biological matrices where metabolite levels may be low and interference from endogenous compounds significant.

Furthermore, the compound serves as a bridge between synthetic chemistry and metabolic research. By providing a stable, well-characterized derivative of a key metabolite, researchers can conduct detailed structural studies, develop analytical methods, and investigate metabolic kinetics with greater precision than might be possible using only the native metabolite. This capability has broader implications for pharmaceutical metabolism research, demonstrating how chemical modification can enhance our ability to study drug biotransformation processes.

Properties

IUPAC Name |

tert-butyl-dimethyl-[[2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-3H-benzimidazol-5-yl]oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28F3N3O3SSi/c1-14-18(26-10-9-19(14)30-13-22(23,24)25)12-32(29)20-27-16-8-7-15(11-17(16)28-20)31-33(5,6)21(2,3)4/h7-11H,12-13H2,1-6H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJAXCWRAVWBSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)O[Si](C)(C)C(C)(C)C)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28F3N3O3SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747262 | |

| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246814-74-3 | |

| Record name | 6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246814-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-{[tert-Butyl(dimethyl)silyl]oxy}-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Foundation in Lansoprazole Synthesis

The preparation of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole begins with the synthesis of Lansoprazole, as the silylated derivative is structurally derived from its parent compound. The patented process for Lansoprazole involves oxidizing a thioether precursor (2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole) using vanadium-based catalysts and hydrogen peroxide. Critical steps include:

-

Solvent Selection : 1-methyl-2-pyrrolidone (NMP) is employed due to its high solubility for intermediates and product.

-

Catalytic Oxidation : Vanadium(V) oxytriisopropoxide (0.005–0.015 equivalents) facilitates the conversion of the thioether to the sulfoxide moiety in Lansoprazole.

-

Temperature Control : Reactions proceed at 0–10°C to minimize side reactions, with cooling rates meticulously controlled to ensure yield optimization.

Silylation of 5-Hydroxy Lansoprazole

The introduction of the tert-butyldimethylsilyl (TBDMS) group at the 5-hydroxy position of Lansoprazole requires selective protection of the hydroxyl group. While the provided sources do not explicitly detail this step, standard silylation protocols can be extrapolated:

-

Reagents : TBDMS chloride (TBDMS-Cl) and a base (e.g., imidazole or triethylamine) in anhydrous NMP or dimethylformamide (DMF).

-

Conditions : Reactions typically proceed at 25–40°C for 4–12 hours under inert atmosphere.

-

Workup : Precipitation via controlled cooling (e.g., from 40°C to 0–5°C over 2 hours) followed by filtration yields the crude product.

Optimization of Reaction Conditions

Purification Strategies

Post-silylation purification leverages techniques validated for Lansoprazole:

-

Recrystallization : Dissolving the crude product in NMP/water mixtures (9:1 to 1:3 vol/vol) at 50–55°C, followed by gradual cooling to 0–5°C, yields high-purity crystals.

-

Suspension Washing : Stirring the product in pH-adjusted water (pH 9.0–9.75) at 15–20°C removes residual reagents.

Mechanistic Insights and Kinetic Analysis

Oxidation Mechanism

The vanadium-catalyzed oxidation of the thioether precursor proceeds via a radical mechanism, with vanadium(V) coordinating to the sulfur atom and facilitating electron transfer to hydrogen peroxide. This step is critical for forming the sulfoxide group in Lansoprazole, which remains intact during subsequent silylation.

Silylation Kinetics

The reaction between 5-Hydroxy Lansoprazole and TBDMS-Cl follows second-order kinetics, dependent on the concentration of both the alcohol and silylating agent. Base additives (e.g., triethylamine) accelerate the reaction by deprotonating the hydroxyl group, rendering it a stronger nucleophile.

Comparative Analysis of Industrial and Laboratory Methods

Scale-Up Challenges

Industrial processes prioritize solvent recovery and catalyst reuse, whereas laboratory methods focus on maximal purity. For instance, the patented Lansoprazole synthesis achieves a 90% yield at multi-kilogram scales using NMP as a recyclable solvent . Adapting this to silylation would require analogous solvent management.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group or other reducible functionalities within the molecule.

Substitution: Nucleophilic substitution reactions can occur at various positions, especially where leaving groups are present.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions often involve nucleophiles like alkoxides or amines in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of Lansoprazole metabolites, particularly 5-Hydroxy Lansoprazole. Research indicates that this metabolite exhibits enhanced inhibitory effects on fatty acid synthase (FASN), an enzyme overexpressed in many cancers. The ability of 5-Hydroxy Lansoprazole to inhibit FASN suggests a potential repurposing of Lansoprazole and its derivatives for cancer therapy.

- Case Study : A study published in Nature found that 5-Hydroxy Lansoprazole sulfide demonstrated greater activity than Lansoprazole itself in inhibiting FASN function and regulating oxidative DNA damage repair mechanisms via PARP1 . This finding supports the hypothesis that Lansoprazole metabolites may extend anticancer effects beyond their original use as PPIs.

Understanding how 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole interacts with other medications is vital for its application in clinical settings. Drug-drug interactions can significantly affect the efficacy and safety of treatments involving this compound.

- Case Study : A pharmacokinetic interaction study involving Lansoprazole and a CYP3A4 inhibitor demonstrated that co-administration could alter the metabolism of both drugs, necessitating careful monitoring in clinical practice .

Analytical Techniques for Detection

The development of robust analytical methods to quantify 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole in biological samples is essential for both research and clinical applications. High-performance liquid chromatography (HPLC) has been employed effectively to analyze this compound alongside its metabolites.

- Data Table: HPLC Method Validation

| Parameter | Result |

|---|---|

| Limit of Quantification | 0.25 µM |

| Recovery Rate | >95% |

| Specificity | High |

These validated methods allow for accurate measurement of the compound's concentration in various biological matrices, facilitating further research into its pharmacological effects.

Mechanism of Action

The mechanism of action of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is similar to that of Lansoprazole. It inhibits the H+/K+ ATPase enzyme in the gastric parietal cells, thereby reducing gastric acid secretion. The TBDMS group, however, may influence the compound’s pharmacokinetics and stability, potentially leading to different absorption and metabolism profiles .

Comparison with Similar Compounds

Table 1: Structural and Key Physicochemical Comparisons

*Predicted logP based on TBDMS group’s contribution to lipophilicity.

Key Observations :

- The TBDMS group increases molecular weight by ~114 g/mol compared to lansoprazole, significantly enhancing lipophilicity (logP ~4.2 vs. 2.7). This may improve membrane permeability but reduce aqueous solubility .

Metabolic Pathways and Stability

Table 2: Metabolic Profile Comparisons

*Hypothesized pathway due to TBDMS blocking 5-hydroxylation.

Key Observations :

- The TBDMS group likely redirects metabolism away from CYP2C19-mediated 5-hydroxylation (a major pathway for lansoprazole) toward CYP3A4-dependent sulfoxidation . This could reduce inter-individual variability linked to CYP2C19 polymorphisms.

- In vitro studies of lansoprazole sulfone (a CYP3A4-mediated metabolite) show reduced antisecretory activity compared to the parent drug, suggesting that metabolic shifts may alter efficacy .

Pharmacodynamic and Pharmacokinetic Comparisons

Table 3: Pharmacological Parameters

*Predicted based on structural modifications.

Key Observations :

- The TBDMS group may enhance potency by stabilizing the active sulfenamide form in acidic compartments, similar to AG-1749’s mechanism .

- Increased lipophilicity and reduced ionization could prolong half-life and improve bioavailability compared to lansoprazole .

Clinical and Preclinical Implications

- Advantages Over Lansoprazole: Enhanced metabolic stability, particularly in CYP2C19 poor metabolizers . Potentially reduced drug-drug interactions (e.g., with clopidogrel, which relies on CYP2C19) .

- Limitations :

- The TBDMS group may increase risk of accumulation in adipose tissue due to higher logP.

- Deprotection of TBDMS in vivo could generate silicic acid derivatives, requiring toxicological evaluation .

Biological Activity

Overview

5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is a derivative of Lansoprazole, a well-established proton pump inhibitor (PPI) used primarily for treating gastroesophageal reflux disease (GERD) and peptic ulcers. The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group at the 5-hydroxy position enhances the compound's stability and modifies its pharmacokinetic properties, making it a valuable intermediate in pharmaceutical research.

The biological activity of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole is primarily attributed to its ability to inhibit the H+/K+ ATPase enzyme in gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, similar to that observed with Lansoprazole itself. The TBDMS group may influence the compound's absorption and metabolism, potentially leading to enhanced stability and altered pharmacokinetics compared to its parent compound.

Pharmacological Properties

- Proton Pump Inhibition : Like Lansoprazole, this compound effectively reduces gastric acid secretion, which is essential for treating acid-related disorders.

- Stability : The TBDMS group improves the compound's stability under various conditions, allowing for more controlled studies in biological settings.

Research Applications

- Metabolism Studies : The compound serves as a model for studying the metabolism of Lansoprazole derivatives, providing insights into how structural modifications affect drug activity and stability.

- Synthesis Intermediate : It is utilized in the synthesis of more complex bioactive molecules, facilitating the development of new PPIs with improved efficacy and safety profiles.

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole | H+/K+ ATPase inhibition | TBDMS protecting group enhances stability |

| Lansoprazole | H+/K+ ATPase inhibition | Established PPI with broad clinical use |

| Omeprazole | H+/K+ ATPase inhibition | Similar mechanism; widely studied |

| Esomeprazole | H+/K+ ATPase inhibition | S-enantiomer of omeprazole with improved PK profile |

Study on Pharmacokinetics

A study exploring the pharmacokinetic profile of 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole demonstrated that the TBDMS group significantly impacts absorption rates compared to Lansoprazole. This was evaluated using a physiologically based pharmacokinetic (PBPK) modeling approach, which showed enhanced gastrointestinal absorption and stability in vivo .

Clinical Relevance

Research indicates that modifications like those seen in 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole can lead to improved therapeutic outcomes in patients requiring long-term acid suppression therapy. The ability to modify drug properties while maintaining efficacy is crucial for developing next-generation PPIs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves protecting the hydroxyl group of 5-hydroxy lansoprazole with tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. Optimization includes varying solvents (e.g., DMF or THF), reaction temperature (0–25°C), and stoichiometric ratios of TBDMSCl to substrate. Monitoring progress via TLC or HPLC ensures minimal byproduct formation. Factorial design experiments (e.g., varying catalyst loading and reaction time) can systematically identify optimal conditions .

Q. Which analytical techniques are most effective for characterizing 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole and verifying its structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H and C NMR are critical for verifying the silyl-protected hydroxyl group. Purity assessment requires reverse-phase HPLC with UV detection (λ = 280–300 nm), using a C18 column and acetonitrile/water gradient elution. Comparative analysis with unprotected 5-hydroxy lansoprazole (via IR spectroscopy) can validate functional group modifications .

Q. How does the tert-butyldimethylsilyl (TBDMS) group influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–10) at 25–40°C and analyzing degradation products via LC-MS. The TBDMS group enhances hydrolytic stability compared to the unprotected hydroxyl, particularly in acidic conditions. Accelerated stability testing (e.g., 40°C/75% RH for 6 months) can model long-term storage behavior .

Advanced Research Questions

Q. What role does 5-O-tert-Butyldimethylsilyl 5-Hydroxy Lansoprazole play in elucidating Lansoprazole’s metabolic pathways?

- Methodological Answer : As a synthetic analog, this compound serves as a reference standard to trace phase I metabolites of lansoprazole. In vitro studies using human liver microsomes (HLMs) and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) can identify enzymatic contributions to hydroxylation and sulfoxidation. Comparing metabolic rates with/without the TBDMS group clarifies steric effects on CYP binding .

Q. How can computational modeling predict the reactivity of the TBDMS-protected intermediate in multi-step syntheses?

- Methodological Answer : Density functional theory (DFT) calculations assess the energy barriers for silyl group cleavage under acidic or fluoride-ion conditions. Molecular dynamics simulations model steric hindrance during subsequent reactions (e.g., sulfoxidation). Coupling computational predictions with experimental validation (e.g., monitoring reaction intermediates via LC-MS) refines synthetic workflows .

Q. What strategies resolve contradictions in reported metabolic data for lansoprazole derivatives, such as conflicting CYP isoform contributions?

- Methodological Answer : Discrepancies may arise from interspecies variability (e.g., rat vs. human microsomes) or assay conditions (e.g., NADPH concentration). Resolve via:

- Comparative studies : Parallel experiments under standardized conditions.

- Isozyme-selective inhibition : Use of CYP2C19 and CYP3A4 inhibitors (e.g., omeprazole and itraconazole).

- Kinetic analysis : Calculate and for metabolite formation across isoforms .

Q. How can AI-driven experimental design improve the synthesis and analysis of silyl-protected lansoprazole derivatives?

- Methodological Answer : Machine learning algorithms (e.g., Bayesian optimization) can predict optimal reaction parameters (solvent, catalyst, temperature) by training on historical yield/purity data. AI tools like COMSOL Multiphysics integrate reaction kinetics and fluid dynamics to simulate large-scale synthesis. Automated HPLC data analysis pipelines reduce variability in purity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.